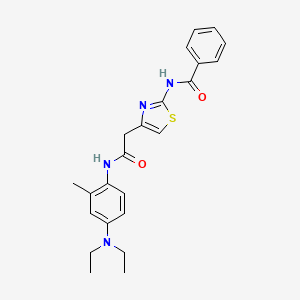
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is an organic compound featuring a thiazole ring bonded to a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves a multi-step organic synthesis process:
Synthesis of Thiazole Core: : The thiazole core is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an alpha-haloketone.
Attachment of Benzamide Group: : The benzamide group is then attached using an amide bond formation reaction, often facilitated by coupling agents like EDC (ethyl(dimethylaminopropyl) carbodiimide).
Introduction of Diethylamino Group: : The diethylamino group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production may involve optimization for yield and purity. This could include:
Employing flow chemistry techniques for better control of reaction conditions.
Use of advanced purification methods like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the carbonyl group or the aromatic rings.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and amine groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Coupling agents: : EDC or DCC (dicyclohexylcarbodiimide) for amide bond formation.
Major Products
Oxidation may yield N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)sulfoxide.
Reduction can produce the corresponding alcohol or reduced aromatic derivatives.
Substitution reactions yield various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Utilized as a building block for synthesizing complex organic molecules.
Studied for its electronic properties due to the conjugated systems.
Biology and Medicine
Explored for its antimicrobial and antifungal activities.
Industry
Can be used in the development of novel materials, including polymers and dyes.
Investigated for its potential use in electronic devices, such as organic semiconductors.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Enzymes, receptors, or other biological macromolecules.
Pathways Involved: : May inhibit or activate specific biochemical pathways, depending on its binding affinity and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Other similar compounds might not exhibit the same balance of electronic and steric properties.
Similar Compounds
Thiazole Derivatives: : Compounds like thiazolyl-benzamide, but without the diethylamino group.
Benzamide Derivatives: : Other benzamide compounds that might lack the thiazole ring.
By delving into each of these aspects, this compound presents a multifaceted profile with significant potential in diverse scientific domains.
Eigenschaften
IUPAC Name |
N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-4-27(5-2)19-11-12-20(16(3)13-19)25-21(28)14-18-15-30-23(24-18)26-22(29)17-9-7-6-8-10-17/h6-13,15H,4-5,14H2,1-3H3,(H,25,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEOFBIUPWZDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2720441.png)
![2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2720442.png)

![2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2720447.png)

![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2720450.png)
![N-(4-{2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide](/img/structure/B2720452.png)



![N-(3-chloro-4-methylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2720457.png)



